Barucainide
概要
説明
バルカインは、アボットラボラトリーズによって最初に開発されたクラスIb抗不整脈薬です。主に心室性不整脈の治療に使用されます。 この化合物はナトリウムチャネルを遮断することにより作用し、心筋膜を安定させ、不整脈を予防します .
作用機序
バルカインは、心筋細胞のナトリウムチャネルを遮断することによって効果を発揮します。この作用は心筋膜を安定させ、不整脈を引き起こす可能性のある異常な電気的活動を予防します。 バルカインの分子標的は、活動電位中のナトリウムイオンの急速な流入を担うナトリウムチャネルαサブユニットです .
準備方法
バルカインの合成は、コア構造の調製から始まり、その後さまざまな官能基を導入するといういくつかのステップを伴います。合成経路には通常以下が含まれます。
コア構造の形成: これは、フランキング[3,4-c]ピリジン環系の合成を含みます。
官能基の導入: ベンジル基やイソプロピル基などのさまざまな官能基は、アルキル化やアミノ化などの反応を経てコア構造に導入されます。
化学反応の分析
バルカインは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: バルカインは酸化されてさまざまな代謝産物を生成することができます。酸化の一般的な試薬には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
科学研究における用途
バルカインには、以下を含むいくつかの科学研究における用途があります。
化学: ナトリウムチャネルブロッカーの作用機序を研究するためのモデル化合物として使用されます。
生物学: バルカインは、ナトリウムチャネルブロッカーが細胞機能に与える影響を理解するための研究に使用されます。
医学: さまざまな心不整脈の治療における潜在的な使用について研究されています。
科学的研究の応用
Barucainide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of sodium channel blockers.
Biology: this compound is used in research to understand the effects of sodium channel blockers on cellular functions.
Medicine: It is studied for its potential use in treating various cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
類似化合物との比較
バルカインは、リドカインやメキシレチンなどの他のクラスIb抗不整脈薬に似ています。 バルカインは、より長い半減期とより遅い排泄など、独特の薬物動態特性を提供する独自の構造を持っています。 このため、バルカインは他の抗不整脈薬に十分な反応を示さない患者にとって貴重な代替手段となります .
類似化合物
- リドカイン
- メキシレチン
- トカイン
特性
IUPAC Name |
4-[(4-benzyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-N-propan-2-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16(2)23-11-7-8-12-26-22-17(3)24-21(19-14-25-15-20(19)22)13-18-9-5-4-6-10-18/h4-6,9-10,16,23H,7-8,11-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSKBNFNSAMNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229912 | |
Record name | Barucainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79784-22-8 | |
Record name | Barucainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079784228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Barucainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BARUCAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFL30YOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Barucainide and how does it affect cardiac arrhythmias?
A1: this compound is a Class Ib antiarrhythmic agent. [, , ] It exerts its effects by blocking voltage-gated sodium channels in the heart, specifically inhibiting the fast inward sodium current. [] This action reduces the rate of depolarization in cardiac cells, effectively suppressing abnormal electrical impulses that can lead to arrhythmias. [, ] this compound demonstrates a preference for ischemic or depolarized myocardial tissue, making it potentially valuable for treating arrhythmias associated with heart disease. []
Q2: What is known about the pharmacokinetics of this compound in humans?
A2: Studies in healthy volunteers have shown that this compound, administered orally, reaches peak plasma concentrations within approximately 2.5 hours. [] It is slowly eliminated from the body, with a terminal half-life ranging from 8 to 26 hours, primarily through metabolic processes. [] Notably, around 21% of the administered dose is excreted unchanged in the urine. [] Intravenous administration leads to rapid distribution within the body. [] Further research suggests that this compound's metabolism might vary depending on individual hydroxylation capacity. []
Q3: What evidence supports the efficacy of this compound in treating arrhythmias?
A3: Research using a canine model of ventricular arrhythmia indicated that this compound demonstrated superior antiarrhythmic efficacy compared to lidocaine. [] In an open-label clinical study involving patients with coronary artery disease, this compound significantly decreased the frequency of premature ventricular contractions (PVCs) and couplets. [] The study also reported complete suppression of ventricular tachycardia in all patients where it was present. [] These findings suggest that this compound holds promise for managing ventricular arrhythmias.
Q4: Are there any concerns regarding the safety and tolerability of this compound?
A4: While generally well-tolerated, studies have reported some observations regarding this compound's safety profile. One study noted a slight but statistically significant increase in serum creatinine levels among patients receiving this compound. [] Further investigation is necessary to understand the underlying mechanism and clinical significance of this observation. Another study mentioned one patient experiencing a proarrhythmic effect while on this compound, highlighting the importance of careful monitoring during treatment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。